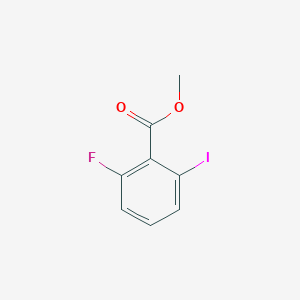

Methyl 2-fluoro-6-iodobenzoate

Description

Significance of Halogenation in Aromatic Systems within Synthetic Chemistry

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental transformation in organic chemistry. numberanalytics.comnumberanalytics.com When applied to aromatic systems like benzene (B151609), it dramatically alters the electronic properties and reactivity of the molecule. numberanalytics.com Halogenated aromatic compounds are crucial intermediates in the production of numerous valuable substances, including dyes, pigments, and pharmaceuticals. numberanalytics.comtestbook.com The presence of a halogen atom provides a reactive handle for further functionalization through various cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. mt.com This strategic placement of halogens allows chemists to construct intricate molecular architectures with high precision.

Overview of Fluorine and Iodine Functionalization in Benzoic Acid Derivatives

Among the halogens, fluorine and iodine possess distinct characteristics that make their incorporation into benzoic acid derivatives particularly advantageous. Fluorine, being the most electronegative element, can significantly influence a molecule's acidity, basicity, and metabolic stability. mt.com The introduction of fluorine is a common strategy in medicinal chemistry to enhance the therapeutic efficacy of drug candidates. testbook.com Iodine, on the other hand, is the least reactive of the common halogens but serves as an excellent leaving group in many chemical reactions. numberanalytics.commt.com This property is exploited in various coupling reactions, such as Suzuki and Ullmann couplings, to form new carbon-carbon and carbon-heteroatom bonds. The synthesis of fluorinated benzoic acids can be achieved through methods like nucleophilic fluorination of arylbenziodoxolones. researchgate.net

Contextualizing Methyl 2-fluoro-6-iodobenzoate within the Landscape of Ortho-Substituted Benzoates

This compound is a prime example of an ortho-substituted benzoate (B1203000), a class of compounds known for exhibiting unique reactivity due to the "ortho effect." wikipedia.org This effect arises from the steric and electronic interactions between the substituents at the ortho positions (positions 2 and 6) and the carboxyl group. wikipedia.org In the case of ortho-substituted benzoic acids, this often leads to increased acidity compared to their meta and para isomers. wikipedia.org The presence of both a fluorine and an iodine atom at the ortho positions of the benzoate ring in this compound creates a sterically hindered and electronically distinct environment, influencing its reactivity in subsequent transformations. nih.gov The coordination chemistry of ortho-substituted benzoates has also been a subject of study, revealing their ability to form various complexes with metal centers. mdpi.com

Emerging Research Trends in Polyhalogenated Aromatic Compounds

Polyhalogenated aromatic compounds (PHACs) are molecules that contain multiple halogen atoms. Research into these compounds is driven by both their potential applications and their environmental persistence. mdpi.com Scientists are exploring the unique biological activities of PHACs, with some showing promise as therapeutic agents. iwc.int However, the environmental impact of certain PHACs, such as polychlorinated biphenyls (PCBs), has led to extensive research on their detection, degradation, and the development of safer alternatives. nih.govacs.org Current research trends focus on understanding the structure-activity relationships of PHACs, developing novel synthetic methodologies for their selective preparation, and investigating their fate and transport in the environment. acs.orgscience.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 146014-66-6 |

| Molecular Formula | C8H6FIO2 |

| Molecular Weight | 280.04 g/mol |

| Appearance | Not specified in search results |

| Melting Point | Not specified in search results |

| Boiling Point | Not specified in search results |

| Solubility | Not specified in search results |

Synthesis and Reactions of this compound

The synthesis of polysubstituted benzoic acid derivatives like this compound often involves multi-step sequences. A common strategy for introducing an iodine atom ortho to a directing group on a benzene ring is through electrophilic iodination. For instance, 2-fluoro-6-iodobenzoic acid can be prepared, which can then be esterified to yield the methyl ester. chembk.com The synthesis of related compounds, such as methyl 4-bromo-5-fluoro-2-iodobenzoate, involves the diazotization of an aminobenzoic acid ester followed by a Sandmeyer-type reaction with an iodide salt. google.com

This compound is a valuable substrate in various organic reactions, primarily due to the reactivity of the carbon-iodine bond. The iodine atom can be readily displaced or participate in a variety of transition metal-catalyzed cross-coupling reactions. For example, it can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. rsc.org This reactivity makes it a key intermediate in the synthesis of more complex molecules.

Applications in Organic Synthesis

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. caloongchem.com The presence of both fluorine and iodine allows for selective and sequential reactions. The iodine atom can be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the fluorine atom can modulate the electronic properties and metabolic stability of the final product. testbook.comrsc.org For example, related halogenated benzoates are used as intermediates in the synthesis of anti-inflammatory drugs and other pharmaceuticals. caloongchem.com

Spectroscopic Data

While specific spectroscopic data for this compound was not found in the search results, general characteristics for similar compounds can be inferred.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine, iodine, and carboxyl groups.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts being highly dependent on the electronic environment created by the substituents.

¹⁹F NMR: The fluorine NMR spectrum would show a signal characteristic of an aryl fluoride (B91410), with its chemical shift and any coupling to adjacent protons providing structural information.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the mass of the molecule, as well as fragmentation patterns that could help confirm its structure.

Detailed spectroscopic data for related compounds, such as methyl 2-fluorobenzoate (B1215865) and other halogenated benzoate esters, can be found in the literature and chemical databases. sigmaaldrich.comfigshare.com

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-fluoro-6-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNCVPBULCJIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Fluoro 6 Iodobenzoate

Direct Synthesis Approaches

Direct synthesis approaches are centered on a limited number of high-yielding steps from advanced precursors. These methods are often preferred for their efficiency and atom economy.

Precursor-Based Synthetic Strategies

These strategies rely on the functionalization of precursors that already contain the core benzoic acid or methyl benzoate (B1203000) structure.

The most direct and common method for the synthesis of Methyl 2-fluoro-6-iodobenzoate is the esterification of its corresponding carboxylic acid, 2-Fluoro-6-iodobenzoic acid. This transformation is typically achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and often by removing the water formed during the reaction.

A recent study on the catalytic methyl esterification of 23 different isomers of fluorinated aromatic carboxylic acids (FBAs) using a metal-organic framework (MOF), UiO-66-NH₂, as a heterogeneous catalyst, demonstrated high conversion yields. nih.govsemanticscholar.orgrsc.orgresearchgate.net Although 2-Fluoro-6-iodobenzoic acid was not one of the isomers tested, the successful esterification of sterically hindered acids like 2,6-difluorobenzoic acid suggests this method would be effective. nih.gov The reaction conditions in this study involved heating the FBA in methanol with the UiO-66-NH₂ catalyst in a sealed vessel. nih.govsemanticscholar.orgrsc.orgresearchgate.net

Table 1: Representative Conditions for Esterification of Fluorinated Benzoic Acids

| Catalyst | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| H₂SO₄ (catalytic) | Methanol | Reflux | Several hours | Typically >90% |

Note: Yields are generalized based on standard Fischer esterification and data for similar fluorinated benzoic acids.

An alternative approach involves the introduction of one of the halogen substituents onto a methyl benzoate precursor that already contains the other halogen. This can be conceptualized in two ways: the iodination of methyl 2-fluorobenzoate (B1215865) or the fluorination of methyl 2-iodobenzoate (B1229623). The success of these reactions is highly dependent on the directing effects of the existing substituents and the ability to achieve the desired regioselectivity.

Regioselective Fluorination Techniques

Regioselective fluorination of a precursor like methyl 2-iodobenzoate to introduce a fluorine atom at the C-6 position is a challenging transformation. Nucleophilic aromatic substitution (SₙAr) is generally difficult on electron-neutral or electron-rich aromatic rings.

A potential, though less common, route for the synthesis of the precursor 2-fluoro-6-iodobenzoic acid could involve the nucleophilic fluorination of a suitable precursor. For instance, a method has been reported for the synthesis of 2-fluorobenzoic acids from 1-arylbenziodoxolones using fluoride (B91410) salts. arkat-usa.orgresearchgate.netumn.edu This approach, however, is part of the synthesis of the precursor acid rather than a direct fluorination of a methyl benzoate derivative.

Regioselective Iodination Techniques

The regioselective iodination of methyl 2-fluorobenzoate at the C-6 position is a more plausible route. The fluorine atom at C-2 is an ortho, para-director, but it is deactivating. The ester group is a meta-director. Therefore, direct iodination would likely lead to a mixture of products.

However, methods for the ortho-iodination of benzoic acids have been developed that utilize a directing group effect of the carboxylic acid. Recent research has shown that iridium and palladium complexes can catalyze the C-H activation and subsequent iodination at the position ortho to the carboxylic acid group. acs.orgresearchgate.netresearchgate.net This strategy could be applied to 2-fluorobenzoic acid. The carboxylic acid group would direct the iodination to the C-6 position, taking advantage of the available C-H bond. Following the regioselective iodination of the acid, the product, 2-fluoro-6-iodobenzoic acid, would then be esterified as described in section 2.1.1.1.

Table 2: Catalytic Systems for Ortho-Iodination of Benzoic Acids

| Catalyst System | Iodine Source | Solvent | Key Feature |

|---|---|---|---|

| Iridium(III) complex | N-Iodosuccinimide (NIS) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Mild conditions, no base required |

Sequential Halogenation and Esterification Strategies

The synthesis of this compound can also be approached by a sequence of halogenation and esterification steps, where the order of these reactions can be varied. For example, 2-fluorobenzoic acid could first be iodinated to 2-fluoro-6-iodobenzoic acid, followed by esterification. Alternatively, 2-fluorobenzoic acid could be esterified to methyl 2-fluorobenzoate, which is then subjected to regioselective iodination.

A patent for the synthesis of a related compound, methyl 2-fluoro-3-aminobenzoate, starts with 2,6-dichlorobenzoic acid. patsnap.com This is first nitrated, then esterified, followed by a selective fluorination reaction to replace one of the chlorine atoms, and finally, the nitro group is reduced. patsnap.com A similar multi-step sequential strategy could be envisioned for this compound, for example, starting from a readily available dihalobenzoic acid and sequentially introducing the desired functionalities.

The choice of strategy often depends on the availability and cost of the starting materials, as well as the feasibility and regioselectivity of the key halogenation steps. The most direct and likely scalable method remains the esterification of 2-fluoro-6-iodobenzoic acid, which itself can be prepared through regioselective halogenation techniques.

Advanced Synthetic Transformations

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis, allowing for the efficient and selective construction of intricate molecular architectures.

Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. In the context of this compound, this reaction allows for the introduction of a new aryl or heteroaryl group at the 6-position.

A typical Suzuki-Miyaura coupling reaction involving this compound is carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can significantly influence the reaction's efficiency and yield.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 88 |

| 3-Thienylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 95 |

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound

The mechanism of the Suzuki-Miyaura coupling has been extensively studied and is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

For ortho-iodobenzoates like this compound, the steric hindrance and electronic effects of the ortho substituents can influence the kinetics and outcome of these steps. The initial oxidative addition of the palladium(0) catalyst to the carbon-iodine bond is often the rate-determining step. The presence of the electron-withdrawing ester group and the fluorine atom can affect the electron density at the carbon atom bearing the iodine, potentially influencing the rate of this step.

Following oxidative addition, transmetalation occurs, where the organoboron species transfers its organic group to the palladium center. The base plays a crucial role in this step, activating the organoboron reagent. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the biaryl product and regenerates the palladium(0) catalyst, completing the cycle.

The Sonogashira cross-coupling reaction provides a direct route to synthesize aryl alkynes by coupling an aryl halide with a terminal alkyne. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, this reaction allows for the introduction of an alkynyl moiety at the 6-position.

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 85 |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 80 | 78 |

| Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | i-Pr₂NH | Toluene | 70 | 90 |

Table 2: Examples of Sonogashira Cross-Coupling Reactions with this compound

The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines. This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a strong base and a bulky phosphine ligand. When applied to this compound, it facilitates the introduction of primary or secondary amines at the 6-position.

| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline (B41778) | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 82 |

| Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 89 |

| n-Butylamine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 90 | 75 |

Table 3: Examples of Buchwald-Hartwig Amination Reactions with this compound

Ullmann-type coupling reactions, traditionally using copper catalysts, are classic methods for forming carbon-heteroatom bonds. Modern variations often employ palladium or modified copper catalytic systems to achieve higher efficiency and broader substrate scope under milder conditions. These reactions can be used to form C-O and C-N bonds with this compound.

For C-O bond formation (etherification), this compound can be coupled with alcohols or phenols. Similarly, for C-N bond formation, it can react with various nitrogen-containing nucleophiles like amides or heterocycles.

| Nucleophile | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | 70 |

| Methanol | Pd(OAc)₂ | DavePhos | K₂CO₃ | Toluene | 100 | 65 |

| Imidazole | CuI | L-Proline | K₂CO₃ | DMSO | 110 | 78 |

Table 4: Examples of Ullmann-type Coupling Reactions with this compound

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

Metal-Mediated Transformations

Metal-mediated transformations are pivotal in modifying the structure of this compound, primarily by leveraging the reactivity of the carbon-iodine bond. This bond is susceptible to oxidative addition and transmetalation, making it an ideal handle for cross-coupling and functionalization reactions.

Directed ortho-metalation, followed by electrophilic quenching, is a powerful strategy for introducing substituents onto an aromatic ring. In the context of related halo-benzoates, a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), can deprotonate the aromatic ring at a position directed by a coordinating group. While the ester group in this compound could be attacked by the organolithium reagent, lithiation of similar substrates often proceeds by treating a solution of the compound with a strong base at low temperatures (e.g., -78 °C) to form a highly reactive aryllithium intermediate. mdpi.com This intermediate can then be "quenched" by adding an electrophile, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond. mdpi.comresearchgate.net The specific outcome of the reaction can be highly dependent on the electrophile used. mdpi.com

Table 1: Illustrative Electrophiles for Quenching Aryllithium Intermediates

| Electrophile Class | Specific Example | Resulting Functional Group |

|---|---|---|

| Carbonyl Compounds | Acetone, Benzaldehyde | Tertiary or Secondary Alcohol |

| Alkyl Halides | Methyl Iodide, Benzyl Bromide | Alkyl or Benzyl Group |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl Group |

The carbon-iodine bond in this compound is an excellent substrate for copper-catalyzed cross-coupling reactions. These reactions are valued for their operational simplicity and tolerance of various functional groups. acs.orgnih.gov A notable application is the coupling of iodobenzoates with organometallic reagents. acs.org For instance, a copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate has been reported to proceed with high efficiency. acs.orgacs.orgamazonaws.com In these transformations, a copper(I) salt, such as copper(I) iodide (CuI), is often used as the catalyst. acs.orgrsc.org The reaction mechanism is believed to involve the formation of a reactive organocopper species, which then couples with the aryl iodide. The choice of solvent and ligands can be crucial for reaction efficiency. acs.org This methodology provides a direct route to introduce complex functional groups onto the aromatic ring, replacing the iodine atom. acs.orgnih.gov

The iodine atom in an aryl iodide can be oxidized to a hypervalent state, typically I(III) or I(V), creating highly reactive reagents capable of transferring aryl groups to nucleophiles. nih.govnih.gov This process transforms the iodo-substituent from a leaving group into a reactive center for oxidative functionalization. nih.gov Aryl iodides can be oxidized in situ to generate hypervalent iodine species, which then facilitate catalytic oxidative transformations. nih.gov The resulting diaryliodonium salts are potent arylating agents for a wide range of nucleophiles, including phenols, amines, and carbanions, often proceeding under metal-free conditions. nih.govdiva-portal.org The favorable reduction of the hypervalent iodine back to its normal valency is a key driving force for this reactivity. princeton.edu This strategy allows the aryl moiety of this compound to be transferred, enabling the formation of C-C, C-N, and C-O bonds. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Benzoates

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.comyoutube.com In this mechanism, a nucleophile attacks the aromatic ring, replacing a leaving group. masterorganicchemistry.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism. youtube.comcore.ac.uk The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.comcore.ac.uk The second step is the rapid elimination of the leaving group, which restores the aromaticity of the ring. stackexchange.com

Counterintuitively, fluorine is often a better activating group for SNAr reactions than other halogens like chlorine, bromine, or iodine. masterorganicchemistry.comstackexchange.com The observed order of reactivity for halogens as leaving groups in activated SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This "element effect" is not due to leaving group ability, as fluoride (F⁻) is a poor leaving group compared to iodide (I⁻) in other contexts like SN2 reactions. stackexchange.comtotal-synthesis.com

Radical Reactions for Functionalization

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical. nih.gov This reactivity opens up pathways for functionalization via radical-mediated processes. Aryl radicals are versatile intermediates that can be generated from aryl iodides using various methods, including photoredox catalysis under visible light irradiation. nih.govacs.org Once formed, the aryl radical can engage in a variety of transformations, such as C-H functionalization or addition to unsaturated systems. nih.govresearchgate.net

Visible-light-induced, copper-mediated reactions provide a modern approach to functionalize aryl iodides. acs.org In such a system, a photocatalyst, upon excitation by light, can reduce the aryl iodide to produce an aryl radical. acs.org This radical is then captured by a copper(II) species to form the final product, enabling transformations like fluorination or hydroxylation under mild conditions. acs.org The generation of aryl radicals from aryl iodides provides a complementary strategy to traditional ionic pathways for modifying the this compound scaffold. fiveable.me

Mechanistic Insights into Reactions Involving Methyl 2 Fluoro 6 Iodobenzoate

Elucidation of Reaction Pathways for Halogen Displacement

Halogen displacement on an aromatic ring can proceed through various mechanisms, primarily dictated by the reaction conditions and the nature of the substituents on the ring. For Methyl 2-fluoro-6-iodobenzoate, two principal pathways for halogen displacement are pertinent: Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

In Nucleophilic Aromatic Substitution (SNAr) , the aromatic ring is attacked by a nucleophile. This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate negative charge (a Meisenheimer complex). The methyl ester group (-CO2Me) in this compound is a moderate electron-withdrawing group, which, along with the inductive effect of the halogens, makes the aromatic ring susceptible to nucleophilic attack. A key feature of the SNAr mechanism is that the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group. masterorganicchemistry.com Consequently, highly electronegative groups that enhance the electrophilicity of the ring can act as good leaving groups. This often leads to a reactivity order of F > Cl > Br > I, which is contrary to the trend of carbon-halogen bond strengths. masterorganicchemistry.com Therefore, in SNAr reactions of this compound, the displacement of the fluoride (B91410) is generally favored over the iodide.

Conversely, in transition-metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura or Sonogashira couplings, the mechanism involves a catalytic cycle with a transition metal, typically palladium. The first and often rate-determining step in these cycles is the oxidative addition of the aryl halide to the metal center. The ease of this step is directly related to the carbon-halogen bond strength, leading to a reactivity order of I > Br > Cl > F. wikipedia.orglibretexts.org Thus, for this compound undergoing a cross-coupling reaction, the displacement of the iodide is the overwhelmingly preferred pathway.

Role of Ortho-Substituents (Fluoro and Iodo) in Directing Reactivity

The fluoro and iodo substituents at the ortho positions to the methyl ester group play a critical role in directing the reactivity of this compound. Their influence is a combination of electronic and steric effects.

Electronic Effects:

Inductive Effect: Both fluorine and iodine are more electronegative than carbon and exert an electron-withdrawing inductive effect (-I). Fluorine is significantly more electronegative than iodine, resulting in a stronger inductive withdrawal. This effect increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack in SNAr reactions.

Resonance Effect: Both halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect opposes the inductive effect. For fluorine, the overlap between the 2p orbital of fluorine and the 2p orbital of carbon is efficient, leading to a significant resonance effect. For iodine, the 5p orbital is much larger and more diffuse, resulting in poorer orbital overlap and a weaker resonance effect.

In the context of SNAr, the strong inductive effect of the ortho-fluoro group, combined with the electron-withdrawing nature of the ester, significantly activates the ring for nucleophilic attack at the carbon bearing the fluorine.

Steric Effects: The presence of two substituents ortho to the ester group can create steric hindrance. In transition-metal-catalyzed cross-coupling reactions, the bulky iodo group can influence the approach of the palladium catalyst to the C-I bond for oxidative addition. However, this steric hindrance is a common feature of ortho-substituted aryl halides and does not typically prevent the reaction, although it may affect the reaction rate.

Transition State Analysis in Substitution and Coupling Reactions

Understanding the structure and energy of transition states is key to comprehending reaction rates and selectivity.

For SNAr reactions , the transition state of the rate-determining step resembles the Meisenheimer intermediate. The stability of this transition state is paramount. The negative charge that develops in the ring during nucleophilic attack is stabilized by the electron-withdrawing groups. In the case of attack at the carbon bearing the fluorine, the negative charge can be delocalized onto the ester group and is also stabilized by the strong inductive effect of the adjacent iodine.

In palladium-catalyzed cross-coupling reactions , the transition state for the oxidative addition step involves the interaction of the palladium catalyst with the C-I bond. The lower bond dissociation energy of the C-I bond compared to the C-F bond results in a significantly lower activation energy for the oxidative addition at the C-I position.

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting and understanding reaction mechanisms.

DFT calculations can be employed to model the reaction pathways for both SNAr and cross-coupling reactions of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for each potential reaction can be constructed.

For SNAr, DFT calculations can be used to compare the activation barriers for nucleophilic attack at the C-F versus the C-I position. These calculations would likely confirm that the transition state leading to fluoride displacement is lower in energy due to the superior stabilization of the developing negative charge by the highly electronegative fluorine atom. researchgate.netresearchgate.net

For cross-coupling reactions, DFT can model the oxidative addition step. The calculated activation energy for the insertion of a palladium(0) catalyst into the C-I bond would be significantly lower than that for the C-F bond, in line with experimental observations for other aryl halides.

A hypothetical DFT study comparing the activation energies for the two competing pathways in SNAr might yield data similar to that presented in the table below.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack at C-F | 15-20 |

| Nucleophilic attack at C-I | 25-30 |

| Note: These are illustrative values for a hypothetical reaction and are intended to demonstrate the expected trend. |

Kinetic Studies of Key Transformation Steps

Kinetic studies provide experimental evidence for proposed reaction mechanisms by measuring the rates of reactions and how they are affected by changes in concentration, temperature, and catalysts.

For this compound, kinetic studies of its SNAr reactions would likely show that the reaction rate is dependent on the concentration of both the substrate and the nucleophile, consistent with a bimolecular rate-determining step. Furthermore, a comparison of the reaction rates of this compound with analogous compounds lacking the fluorine or iodine would help to quantify the activating effect of these substituents.

In the case of cross-coupling reactions, kinetic studies would demonstrate a dependence of the reaction rate on the concentration of the aryl iodide, the coupling partner, and the palladium catalyst. The rate would also be highly sensitive to the nature of the ligands on the palladium catalyst. A kinetic comparison of the reactivity of this compound with Methyl 2,6-difluorobenzoate (B1233279) and Methyl 2,6-diiodobenzoate would experimentally confirm the much higher reactivity of the C-I bond in this catalytic system.

The table below summarizes the expected relative reaction rates for different halogen displacements based on the mechanistic principles discussed.

| Reaction Type | Relative Rate of Halogen Displacement |

| Nucleophilic Aromatic Substitution (SNAr) | F > I |

| Palladium-Catalyzed Cross-Coupling | I >> F |

Applications in Medicinal Chemistry and Drug Discovery

Methyl 2-fluoro-6-iodobenzoate as a Key Synthetic Intermediate for Bioactive Molecules

The utility of this compound as a foundational element in the construction of biologically active compounds is a testament to its chemical reactivity and the strategic placement of its functional groups.

This compound serves as a crucial starting material in the multi-step synthesis of advanced pharmaceutical intermediates. While direct utilization of the methyl ester is one route, it is often the precursor to more reactive intermediates like 2-fluoro-4-iodoaniline (B146158) and 2-fluoro-4-iodophenyl isocyanate. These transformations are pivotal in the synthesis of complex heterocyclic structures that form the core of many modern drugs.

A prime example is in the synthesis of the MEK inhibitor, Trametinib. A key intermediate in the synthesis of Trametinib is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea. This urea (B33335) derivative is typically formed from 2-fluoro-4-iodophenyl isocyanate, which in turn can be synthesized from 2-fluoro-4-iodoaniline. The synthesis of this aniline (B41778) can be achieved from the corresponding benzoic acid, which is directly related to this compound through hydrolysis. This stepwise conversion highlights the role of the parent compound as a cornerstone in the synthetic pathway of a clinically significant anti-cancer drug.

| Intermediate | Precursor derived from this compound |

| 2-fluoro-6-iodobenzoic acid | Hydrolysis of the methyl ester |

| 2-fluoro-6-iodoaniline | Curtius or Hofmann rearrangement of the benzoic acid derivative |

| 2-fluoro-6-iodophenyl isocyanate | Phosgenation of the aniline derivative |

This table illustrates the progression from this compound to key reactive intermediates used in pharmaceutical synthesis.

The 2-fluoro-6-iodophenyl moiety, derived from this compound, is a critical pharmacophore in several complex drug molecules. The iodine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in building the intricate carbon-carbon and carbon-heteroatom bonds that characterize many kinase inhibitors.

In the case of Trametinib, the 2-fluoro-4-iodophenyl group is a key component that binds within the allosteric pocket of the MEK1 and MEK2 enzymes. The synthesis of Trametinib involves the coupling of the N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea intermediate with a pyridopyrimidine core structure. This reaction sequence demonstrates how the building block derived from this compound is incorporated into the final, complex drug architecture.

Impact of Fluorine and Iodine on Pharmacological Profiles

The presence of both fluorine and iodine on the phenyl ring of this compound-derived scaffolds has a profound and multifaceted impact on the pharmacological properties of the resulting drug molecules.

The introduction of halogen atoms is a common strategy to fine-tune the lipophilicity of a drug candidate, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Fluorine, being highly electronegative, can increase lipophilicity when introduced into an aromatic ring. This enhanced lipophilicity can improve membrane permeability and cellular uptake.

| Halogen | Effect on Lipophilicity (Aromatic Ring) | Effect on Metabolic Stability |

| Fluorine | Increases | Increases (due to strong C-F bond) |

| Iodine | Increases | Can be a site of metabolism (weaker C-I bond) |

This table summarizes the general effects of fluorine and iodine on key pharmacological parameters.

The fluorine and iodine atoms of the 2-fluoro-6-iodophenyl group in Trametinib play a direct role in its binding to the MEK enzyme. This portion of the molecule, often referred to as the "A section," is situated in a hydrophobic pocket formed by key amino acid residues. nih.gov The 2-fluoro and 4-iodo substituents are sandwiched between the gatekeeper methionine residue (Met143), a conserved lysine (B10760008) (Lys97), and other hydrophobic residues. nih.gov These interactions are crucial for the high-affinity binding of Trametinib to the allosteric site of MEK, leading to the inhibition of its kinase activity.

The specific placement of the fluorine and iodine atoms is critical for optimizing these interactions. The electron-withdrawing nature of the fluorine atom can also influence the electronics of the aromatic ring, potentially affecting hydrogen bonding interactions with the receptor. The larger iodine atom contributes to the van der Waals interactions within the hydrophobic pocket. This precise positioning and the resulting interactions underscore the importance of the this compound scaffold in achieving potent and selective enzyme inhibition.

Targeted Synthesis of Specific Drug Classes Utilizing the this compound Scaffold

The unique structural and electronic properties of the 2-fluoro-6-iodophenyl moiety make it a privileged scaffold for the development of specific classes of drugs, most notably kinase inhibitors.

The synthesis of Trametinib, a highly selective allosteric inhibitor of MEK1 and MEK2, is a prominent example. Trametinib is used in the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, that harbor BRAF V600 mutations. nih.govnih.govmdpi.com The drug's mechanism of action relies on the inhibition of the MAPK/ERK signaling pathway, which is often constitutively active in these cancers. The 2-fluoro-4-iodophenyl group is essential for its potent inhibitory activity.

Furthermore, patent literature suggests that the 2-fluoro-4-iodophenyl scaffold is also being explored in the development of BRAF inhibitors. This indicates the broader applicability of this building block in targeting different kinases within the same signaling pathway. The ability to perform versatile cross-coupling reactions at the iodo position allows for the systematic exploration of the chemical space around this scaffold, facilitating the development of new and improved kinase inhibitors with tailored selectivity and potency.

Anticancer Agents

In the field of oncology, the development of targeted therapies often relies on the synthesis of complex heterocyclic structures that can interact with specific proteins involved in cancer progression, such as kinases. While there are no specific anticancer agents in the public literature that are synthesized from this compound, its structure is amenable to the synthesis of such compounds. For example, the histone deacetylase (HDAC) inhibitor Tacedinaline (CI-994) is a benzamide (B126) derivative with a related structural core. Although the synthesis of Tacedinaline from this compound is not reported, the latter could theoretically serve as a starting material for analogues of such HDAC inhibitors. The iodo- and fluoro-substituents could be used to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

The table below presents information on Tacedinaline, an anticancer agent with a benzamide structure, to illustrate the relevance of this chemical class in oncology.

| Compound Name | Mechanism of Action | Therapeutic Target |

| Tacedinaline (CI-994) | Histone Deacetylase (HDAC) Inhibitor | HDAC1, HDAC2, HDAC3 |

This table is for illustrative purposes only, as the synthesis of Tacedinaline from this compound has not been documented.

Neurological Therapeutics

The development of drugs for neurological disorders is a complex area of research where fine-tuning of a molecule's properties to allow it to cross the blood-brain barrier is crucial. The lipophilicity and metabolic stability imparted by fluorine atoms can be advantageous in this context. While no specific neurological therapeutics are reported to be synthesized from this compound, its potential as a scaffold for such agents can be inferred. For instance, various G protein-coupled receptor (GPCR) modulators and kinase inhibitors for neurological targets contain substituted aromatic rings. The 2-fluoro-6-iodobenzoyl moiety could be used to synthesize novel ligands for these receptors and enzymes, with the halogen substituents providing vectors for further chemical modification and optimization of drug-like properties.

The following table highlights general classes of neurological therapeutics where a substituted benzoic acid scaffold could be of interest.

| Therapeutic Target Class | Potential Application in Neurology |

| G Protein-Coupled Receptors (GPCRs) | Treatment of mood disorders, psychosis, and pain |

| Kinases | Neuroprotective agents for neurodegenerative diseases |

This table represents potential applications and is not based on direct evidence involving this compound.

Prodrug Strategies Involving Benzoate (B1203000) Esters

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. Esterification of a drug's functional groups, such as carboxylic acids or hydroxyls, with a benzoate moiety is a common prodrug strategy. Benzoate esters can improve a drug's oral bioavailability by increasing its lipophilicity, which facilitates its absorption through the gastrointestinal tract. Once absorbed, these esters are typically hydrolyzed by esterase enzymes in the blood, liver, or other tissues to release the active parent drug.

This strategy can be applied to various classes of drugs, including anti-inflammatory agents, anticancer drugs, and neurological therapeutics, to overcome issues such as poor solubility, rapid metabolism, or poor membrane permeability. While there are no specific examples of prodrugs utilizing the this compound moiety, the general principles of benzoate ester prodrugs are well-established. The electronic properties of the 2-fluoro and 6-iodo substituents could potentially influence the rate of enzymatic hydrolysis of such a prodrug, allowing for a degree of control over the drug release profile.

Applications in Agrochemical and Materials Science Research

Methyl 2-fluoro-6-iodobenzoate as a Precursor for Agrochemicals

In the quest for more effective and environmentally benign agricultural solutions, complex halogenated aromatic compounds serve as crucial building blocks. The presence of both fluorine and iodine in this compound offers a dual advantage for creating novel active ingredients with potentially enhanced properties.

Halogenated benzoic acid derivatives are a well-established class of scaffolds in the agrochemical industry. While direct examples of commercial pesticides developed from this compound are not extensively documented in publicly available literature, its structure is analogous to precursors used in known herbicides. For instance, the herbicide Iodosulfuron-methyl contains an iodinated benzoate (B1203000) structure, highlighting the utility of such motifs in designing active compounds. nih.gov

The iodine atom on the this compound molecule is particularly significant as it provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions). These reactions are fundamental in modern synthetic chemistry for building the complex molecular frameworks required for pesticidal activity. Researchers can replace the iodine with various other functional groups to synthesize a library of candidate compounds for screening.

Table 1: Potential Synthetic Transformations of this compound for Agrochemical Discovery

| Reaction Type | Reagent Example | Potential Resulting Structure | Purpose in Agrochemical Design |

| Suzuki Coupling | Aryl boronic acid | Bi-aryl compound | Introduction of a second aromatic ring system to modulate biological activity. |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne | Creation of a rigid linker to connect to another pharmacophore. |

| Buchwald-Hartwig Amination | Amine | Aryl-amine | Introduction of nitrogen-containing groups, common in many pesticides. |

| Hydrolysis | NaOH / H₂O | 2-fluoro-6-iodobenzoic acid | Conversion to the carboxylic acid for further derivatization, such as amide formation. |

This table represents potential, chemically feasible transformations for research purposes and does not depict the synthesis of specific, existing products.

The incorporation of fluorine into agrochemicals is a widely used strategy to enhance their efficacy. researchgate.net Fluorine's high electronegativity and small size can lead to profound changes in a molecule's physical and chemical properties. researchgate.net

Key Effects of Fluorine Substitution:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation by enzymes in target pests or the environment. nih.gov This can lead to longer-lasting effects.

Enhanced Binding Affinity: Fluorine can alter the electronic distribution of a molecule, potentially leading to stronger and more specific interactions with the target enzyme or receptor in a pest or weed. researchgate.net

Modified Lipophilicity: Strategic placement of fluorine atoms can increase the lipophilicity of a compound, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. researchgate.net

Utilization in Advanced Materials

The same features that make this compound attractive for agrochemical synthesis—its halogenated aromatic structure—also make it a valuable building block for advanced materials, particularly in the realm of organic electronics and polymer science.

Organic semiconductors are the active components in technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these materials is highly dependent on their molecular structure, which governs their electronic properties and solid-state packing. Halogenated aromatic compounds are frequently used as intermediates in the synthesis of these materials. tohoku.ac.jp

This compound can be used as a starting material to create larger, conjugated systems. The iodine atom is an excellent leaving group for cross-coupling reactions, allowing for the extension of the π-conjugated system, which is essential for charge transport. nih.gov The fluorine atom can help to fine-tune the energy levels (HOMO/LUMO) of the final material, which is critical for optimizing device performance. Furthermore, fluorination can enhance the stability and influence the molecular packing in the solid state, which directly impacts charge mobility. nih.gov

In polymer science, this compound can be envisioned as a functional monomer for the creation of specialty polymers. Through reactions like Suzuki or Stille polycondensation, the di-functional nature of derivatives of this molecule (after converting the ester to another reactive site) could lead to the formation of conjugated polymers.

Properties Conferred by the Monomer:

Conductivity: Polymers incorporating this monomer into a conjugated backbone could exhibit electrical conductivity after doping, making them suitable for applications as conductive polymers. researchgate.netgoogle.com

Thermal Stability: The presence of the aromatic ring and the strong C-F bond can contribute to the thermal stability of the resulting polymer.

Processability: The ester group could be modified post-polymerization to tune the polymer's solubility and other physical properties, aiding in its processing for various applications.

While specific polymers derived directly from this compound are not widely commercialized, its structure represents a class of monomers used in research to develop new materials with tailored optical, electronic, and physical properties. mit.edu

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl 2-fluoro-6-iodobenzoate in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The combination of ¹H, ¹³C, and ¹⁹F NMR spectra offers a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct regions: one for the aromatic protons and another for the methyl ester protons.

Aromatic Region: The three protons on the benzene (B151609) ring are chemically non-equivalent and will appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The proton ortho to the iodine (H3) and the proton para to the iodine (H5) will likely be downfield due to the electron-withdrawing effects of the adjacent halogens and the ester group. The proton meta to the iodine (H4) would appear slightly more upfield. The coupling constants (J-values) between adjacent protons (³JHH) are typically in the range of 7-8 Hz, while coupling to the fluorine atom (JHF) over three or four bonds would also be observed, further splitting the signals.

Methyl Region: The three protons of the methyl (-OCH₃) group are equivalent and are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -OCH₃ | 3.9 | Singlet (s) | N/A |

| Aromatic H | 7.0 - 7.8 | Multiplet (m) | ³JHH ≈ 7-8 Hz, ³JHF, ⁴JHF |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, typically in the 160-170 ppm range.

Aromatic Carbons: The six aromatic carbons will have varied chemical shifts. The carbon directly bonded to the fluorine (C2) will show a large chemical shift (around 160 ppm) and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically very large (240-260 Hz). The carbon bonded to the iodine (C6) will have its chemical shift influenced by the heavy atom effect, appearing at a lower field than a typical aromatic C-H carbon, around 90-100 ppm. The remaining aromatic carbons will appear in the typical range of 120-140 ppm, with their precise shifts influenced by the positions of the substituents.

Methyl Carbon: The methyl carbon (-OCH₃) will be the most upfield signal, typically appearing around 52-55 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) |

| -C=O | ~165 | Singlet (or small doublet) |

| C-F | ~162 | Doublet (¹JCF ≈ 250 Hz) |

| C-I | ~95 | Singlet (or small doublet) |

| Aromatic C-H | 125 - 135 | Doublets or singlets |

| Aromatic C-COOCH₃ | ~130 | Singlet (or small doublet) |

| -OCH₃ | ~53 | Singlet |

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique. For this compound, the spectrum will show a single resonance for the fluorine atom. The chemical shift for a fluorine atom on a benzene ring is typically found between -100 and -140 ppm (relative to CFCl₃). The signal will be split into a multiplet due to coupling with the ortho and meta aromatic protons (³JHF and ⁴JHF).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. For this compound (C₈H₆FIO₂), the molecular weight is 280.03 g/mol .

In an electron ionization (EI) mass spectrum, the following features are expected:

Molecular Ion Peak (M⁺•): A prominent peak at m/z = 280, corresponding to the intact molecule with one electron removed. The presence of iodine (a single stable isotope at 127 amu) makes this peak easily identifiable.

Key Fragmentation Peaks: The structure of the molecule suggests several predictable fragmentation pathways.

Loss of a methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion at m/z = 249. This is often a base peak or a very intense peak.

Loss of the carbomethoxy group (•COOCH₃): This would result in a fragment at m/z = 221, corresponding to the iodofluorophenyl cation.

Loss of Iodine: Cleavage of the C-I bond would lead to a fragment at m/z = 153.

Loss of CO: The acylium ion (m/z = 249) can further lose a molecule of carbon monoxide to give a fragment at m/z = 221.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 280 | [C₈H₆FIO₂]⁺• | Molecular Ion (M⁺•) |

| 249 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 221 | [M - •COOCH₃]⁺ or [M - •OCH₃ - CO]⁺ | Loss of carbomethoxy group or subsequent loss of CO |

| 153 | [M - •I]⁺ | Loss of iodine radical |

| 127 | [I]⁺ | Iodine cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹ (e.g., 2950-2980 cm⁻¹).

C=O Stretching: A very strong and sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will show multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching bands are expected for the ester group: the C(=O)-O stretch (around 1250-1300 cm⁻¹) and the O-CH₃ stretch (around 1100-1150 cm⁻¹). These are typically strong bands.

C-F and C-I Stretching: The C-F bond stretch will result in a strong absorption in the 1000-1100 cm⁻¹ region. The C-I stretch occurs at lower wavenumbers, typically in the 500-600 cm⁻¹ range, which is within the fingerprint region.

Interactive Data Table: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch | Aromatic | 3050 - 3100 | Medium |

| C-H stretch | -OCH₃ | 2950 - 2980 | Medium |

| C=O stretch | Ester | 1720 - 1740 | Strong, Sharp |

| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O stretch | Ester (C(=O)-O) | 1250 - 1300 | Strong |

| C-O stretch | Ester (O-CH₃) | 1100 - 1150 | Strong |

| C-F stretch | Aryl-Fluoride | 1000 - 1100 | Strong |

| C-I stretch | Aryl-Iodide | 500 - 600 | Medium |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This analysis provides exact bond lengths, bond angles, and intermolecular interactions.

Based on a thorough review of the current scientific literature, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, detailed solid-state structural data from this technique is not available at this time.

Theoretical and Computational Studies

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For Methyl 2-fluoro-6-iodobenzoate, such an analysis would provide valuable insights into its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model for predicting the reactivity of molecules. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents.

For this compound, a computational study would typically calculate the energies of the HOMO and LUMO. The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with its nucleophilic character. Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, relates to its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

A detailed FMO analysis would also map the distribution of the HOMO and LUMO across the molecule. This would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the analysis would indicate whether the electron density of the HOMO is concentrated on the benzene (B151609) ring, the ester group, or one of the halogen substituents, thereby predicting the site of reaction with an electrophile. Similarly, the location of the LUMO would suggest the most likely site for a nucleophile to attack.

Specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in the reviewed literature.

An electrostatic potential (ESP) map is a valuable tool in computational chemistry that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The ESP map is color-coded to represent different potential values: regions of negative potential (typically colored red or orange) are electron-rich and are likely to be sites of electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, an ESP map would provide a visual representation of its reactive sites. It would be expected to show negative potential around the oxygen atoms of the ester group and potentially the fluorine atom due to their high electronegativity. The iodine atom, being larger and more polarizable, might present a more complex potential surface, possibly exhibiting regions of both positive and negative potential (a phenomenon known as a σ-hole). The hydrogen atoms of the methyl group and the aromatic ring would likely show regions of positive potential.

This visual information complements FMO theory by providing a more intuitive picture of the molecule's reactivity towards charged or polar reagents.

Specific electrostatic potential maps and associated potential values for this compound have not been published in the available scientific literature.

Conformational Analysis and Steric Effects of Ortho-Substituents

The three-dimensional structure of a molecule plays a crucial role in determining its physical and chemical properties. Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, the presence of two bulky substituents (fluoro and iodo) and an ester group in ortho positions to each other introduces significant steric hindrance.

A computational conformational analysis would involve rotating the C(ring)-C(ester) bond and the C-O bonds of the ester group to identify the most stable conformers. The steric clash between the ortho-substituents and the ester group would likely force the ester group out of the plane of the benzene ring to minimize repulsion. The degree of this out-of-plane rotation would be a key finding of such a study. The relative energies of different conformers would be calculated to determine the global minimum energy structure and the energy barriers to rotation.

The steric effects of the ortho-substituents would have a profound impact on the molecule's reactivity. By restricting the rotation of the ester group, they can influence the conjugation of the carbonyl group with the aromatic ring, which in turn affects the electronic properties and reactivity of the entire molecule. Furthermore, the bulky substituents can shield the reaction center from the approach of reagents, a phenomenon known as steric hindrance.

A detailed conformational analysis, including the dihedral angles of the most stable conformers and the rotational energy barriers for this compound, is not documented in the available literature.

Structure-Reactivity Relationship (SAR) Studies via Computational Modeling

Structure-Reactivity Relationship (SAR) studies aim to correlate the structural features of a molecule with its chemical reactivity or biological activity. Computational modeling is a powerful tool for establishing these relationships quantitatively. For a series of related compounds, various molecular descriptors can be calculated and then correlated with experimentally observed reactivity data.

In the context of this compound, a computational SAR study could involve comparing its calculated properties with those of a series of other substituted methyl benzoates. Key descriptors would include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. These descriptors would help to explain trends in reactivity based on the electronic effects of the substituents.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters that quantify the bulkiness of the ortho-substituents. These would be used to model the impact of steric hindrance on reaction rates.

Thermodynamic Descriptors: Enthalpies of formation and reaction energies for hypothetical reactions.

By performing these calculations for a series of molecules and comparing the results with experimental data, a quantitative model could be developed to predict the reactivity of new, related compounds. Such a model would provide a deeper understanding of how the interplay of electronic and steric effects governs the chemical behavior of this class of molecules.

No specific computational structure-reactivity relationship studies featuring this compound were found in the reviewed scientific literature.

Green Chemistry Principles in the Synthesis and Application of Methyl 2 Fluoro 6 Iodobenzoate

Development of Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of halogenated aromatic compounds often rely on harsh reagents and produce significant amounts of hazardous waste. A conventional route to a related compound, methyl 2-iodobenzoate (B1229623), involves a diazotization reaction followed by a substitution, which generates considerable waste streams, including acidic and aqueous waste containing residual chemicals. In contrast, modern synthetic strategies are being developed to align with the principles of green chemistry, focusing on atom economy and the reduction of harmful byproducts.

One promising approach involves the direct C-H functionalization, which circumvents the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. While direct C-H iodination and fluorination of benzoate (B1203000) esters are challenging, ongoing research into selective catalysis is paving the way for more environmentally friendly methods.

Another avenue being explored is the modification of existing synthetic pathways to incorporate greener principles. For instance, the Balz-Schiemann reaction, a common method for introducing fluorine, can be adapted to use safer reagents and solvent systems. Similarly, advancements in halogen exchange (Halex) reactions are being made to proceed under milder conditions, reducing energy consumption and the need for high-boiling point solvents.

The development of biocatalytic routes also holds significant promise. Although not yet specifically reported for Methyl 2-fluoro-6-iodobenzoate, enzymatic synthesis of fluorinated compounds is a rapidly advancing field. The use of enzymes can lead to highly selective transformations under mild, aqueous conditions, drastically reducing the environmental footprint of the synthesis.

Catalyst Design for Sustainable Transformations

The transition from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, and the synthesis and functionalization of this compound are no exception. The iodo-substituent, in particular, makes this compound an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.

A significant focus in green catalyst design is the development of heterogeneous and recyclable catalysts. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing catalyst waste and cost. For instance, palladium nanoparticles supported on materials like cellulose (B213188) have demonstrated high efficiency and recyclability in Suzuki-Miyaura reactions of aryl halides. beilstein-journals.org Similarly, palladium-containing perovskites have been shown to be effective, recoverable, and reusable catalysts for these couplings, with low levels of palladium leaching into the product.

Beyond palladium, there is a growing interest in using more earth-abundant and less toxic metals like nickel. Nickel-based catalysts have been successfully employed in Suzuki-Miyaura couplings and offer a more sustainable alternative to precious metal catalysts. rsc.org Furthermore, photocatalytic approaches using visible light are emerging as a green alternative for promoting coupling reactions, often proceeding at room temperature and reducing energy consumption. rsc.org

The design of ligands for these metal catalysts also plays a crucial role in their sustainability. The development of phosphine-free ligand systems and the use of water-soluble ligands that facilitate catalysis in aqueous media are active areas of research aimed at making these transformations more environmentally friendly.

Solvent Selection and Minimization of Waste Products

Solvents are a major contributor to the environmental impact of chemical processes. Traditional syntheses often employ volatile organic compounds (VOCs) that are flammable, toxic, and contribute to air pollution. A key tenet of green chemistry is the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

For reactions involving compounds like this compound, researchers are exploring a range of greener solvent alternatives. Water, being non-toxic, non-flammable, and abundant, is an attractive medium for many reactions, particularly when paired with water-soluble catalysts. Ethanol, which can be derived from renewable resources, is another green solvent option that is being utilized in reactions such as the Suzuki-Miyaura coupling. beilstein-journals.org

Ionic liquids (ILs) have emerged as a promising class of green solvents. organic-chemistry.orgelectrochem.orgresearchgate.netaston.ac.uk These are salts that are liquid at or near room temperature and possess negligible vapor pressure, which eliminates the issue of air pollution from solvent evaporation. Furthermore, their unique solvating properties can enhance reaction rates and selectivity. Importantly, many ionic liquids are immiscible with common organic solvents, allowing for easy separation of products and recycling of the ionic liquid and catalyst system. For example, palladium-catalyzed reactions in ionic liquids have been shown to be highly efficient, with the catalyst system being recyclable for multiple runs.

Patent Landscape and Commercial Research Trends

Analysis of Patents Related to Synthesis and Applications of Methyl 2-fluoro-6-iodobenzoate

An analysis of the patent landscape reveals the strategic importance of this compound as a key intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of novel therapeutics targeting the orexin receptor system.

Patents have been granted for processes that utilize this compound as a starting material or crucial building block. For instance, its application has been explicitly detailed in the synthesis of disubstituted octahydropyrrolo[3,4-C]pyrroles, which are potent orexin receptor modulators. One such patent, US11059828B2, outlines a synthetic route where this compound is a key reactant. Another notable mention is in patent US5332831A, which describes the use of this compound as an intermediate in the preparation of benzofuran derivatives.

The patented synthetic schemes often highlight the utility of the unique substitution pattern of this compound, where the fluorine and iodine atoms ortho to the methyl ester group provide specific reactivity and structural attributes to the target molecules. These patents underscore the compound's role in facilitating the construction of complex molecular architectures that are central to the therapeutic activity of the final drug candidates.

Table 1: Selected Patents Referencing this compound

| Patent Number | Title | Assignee | Relevance of this compound |

| US11059828B2 | Disubstituted octahydropyrrolo[3,4-C]pyrroles as orexin receptor modulators | Not specified in search results | Key reactant in the synthesis of orexin receptor modulators. |

| US5332831A | Benzofuran derivatives | Not specified in search results | Intermediate in the preparation of benzofuran derivatives. |

Industrial Research and Development Initiatives

Industrial research and development efforts involving this compound are closely tied to the broader interest in orexin receptor modulators for the treatment of sleep disorders and other neurological conditions. Several major pharmaceutical companies are actively engaged in the research and development of orexin agonists and antagonists.

While these companies may not publicly disclose the specific intermediates used in their drug development pipelines, the patent literature strongly suggests that compounds like this compound are of significant interest. The companies leading the research in orexin-based therapies include Merck Sharp & Dohme, Janssen Pharmaceutica, Takeda Pharmaceutical, and Alkermes, among others. patsnap.compharmavoice.com These industry players are investing heavily in clinical trials to evaluate the efficacy and safety of their orexin-targeting drug candidates.

The demand for specialized intermediates such as this compound is driven by these extensive R&D activities. Chemical suppliers that can provide high-purity grades of this compound are crucial partners for the pharmaceutical industry in advancing these novel therapeutics from the laboratory to the market. Companies like Nanjing Fred Technology Co., Ltd. and Ambeed are among the commercial suppliers of this chemical for research and development purposes. lookchem.comdoronscientific.com

Market Analysis and Emerging Commercial Applications

The market for this compound is intrinsically linked to the market for orexin receptor modulators. The therapeutic area of sleep disorders, particularly insomnia and narcolepsy, represents a multi-billion dollar market. pharmavoice.com The development of novel drugs with improved efficacy and safety profiles, such as orexin receptor modulators, is a significant growth driver for this market.

Recent market analyses for orexin receptor antagonists and agonists indicate a robust growth trajectory. marketresearchfuture.com This growth is fueled by the increasing prevalence of sleep disorders and a growing understanding of the role of the orexin system in regulating sleep-wake cycles. As more orexin-based drugs progress through clinical trials and receive regulatory approval, the demand for key intermediates like this compound is expected to increase substantially.

Emerging commercial applications for orexin modulators extend beyond sleep disorders to include potential treatments for anxiety, depression, and substance abuse disorders. marketresearchfuture.com Preclinical and early-stage clinical studies are exploring the therapeutic potential of these compounds in a wider range of neurological and psychiatric conditions. This expansion of research into new indications will likely further drive the demand for specialized chemical building blocks required for their synthesis.

Table 2: Market Drivers for Intermediates in Orexin Modulator Synthesis

| Market Driver | Description |

| Growing Prevalence of Sleep Disorders | Increasing diagnosis of insomnia, narcolepsy, and other sleep-related conditions is expanding the patient population for new therapeutics. |

| Advancements in Neuroscience | A deeper understanding of the orexin system's role in various physiological processes is opening up new therapeutic avenues. |

| Pipeline of Orexin-Based Drugs | A strong pipeline of orexin receptor agonists and antagonists in various stages of clinical development by major pharmaceutical companies. pharmavoice.comglobaldata.com |

| Expansion into New Therapeutic Areas | Research into the potential of orexin modulators for treating anxiety, depression, and addiction is creating new market opportunities. marketresearchfuture.com |

Q & A

Q. What are the established synthetic protocols for Methyl 2-fluoro-6-iodobenzoate, and how do reaction conditions influence yield?

Answer: A common method involves a Stille coupling reaction using this compound (17 g, 61 mmol) with 2-(tributylstannyl)pyrimidine (26.7 g, 72 mmol) in dry DMF under nitrogen. Catalysts include copper(I) iodide (1.1 g, 0.1 eq) and tetrakis(triphenylphosphine)palladium(0) (6.9 g, 0.1 eq), with cesium fluoride (18.1 g, 2 eq) as a base. The reaction proceeds at 115°C for 45 minutes, yielding 9.7 g of product. Microwave irradiation can accelerate the reaction but requires precise temperature control to avoid decomposition .

Key Variables Table:

| Parameter | Role | Impact on Yield |

|---|---|---|

| Temperature | Reaction kinetics | >115°C may degrade sensitive groups; <115°C slows coupling |

| Solvent (DMF) | Polarity/solubility | Non-polar solvents reduce reactivity |

| Catalyst loading | Electron transfer | <0.1 eq reduces turnover; excess causes side reactions |

Q. How is this compound characterized to confirm structural integrity?

Answer: Standard characterization includes:

- NMR : - and -NMR to confirm substitution patterns (e.g., fluorine and iodine positions).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 294.02 g/mol).

- Elemental Analysis : Matches calculated C, H, F, and I percentages.

- HPLC Purity : >95% purity is typical for research-grade material .

Advanced Research Questions

Q. How can conflicting data in cross-coupling reactions involving this compound be resolved?

Answer: Contradictions often arise from:

- Catalyst selection : Pd(0) vs. Pd(II) catalysts (e.g., Pd(OAc)) may alter regioselectivity.

- Solvent effects : DMF enhances solubility of polar intermediates, while THF may favor slower, more selective reactions.

- Base choice : Cesium fluoride vs. potassium carbonate—hygroscopic bases like CsF require strict anhydrous conditions to prevent hydrolysis .

Mitigation Strategy:

- Use controlled experiments with one variable altered per trial (e.g., solvent polarity or catalyst loading).

- Monitor reaction progress via TLC or in-situ IR to detect intermediates.

Q. What methodological considerations are critical for synthesizing derivatives of this compound?

Answer: Key steps include:

- Protecting group strategy : The ester group can hydrolyze under basic conditions; use acid-stable protecting groups (e.g., tert-butyl) for downstream functionalization.